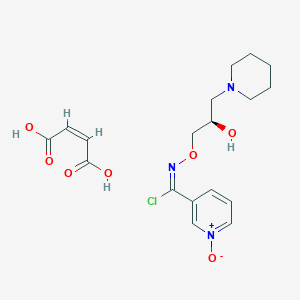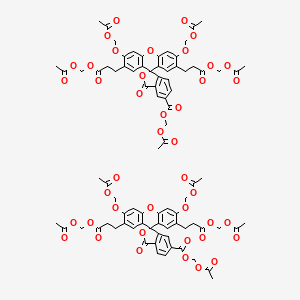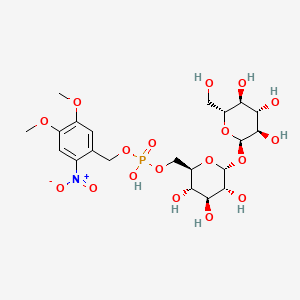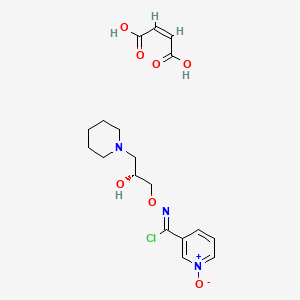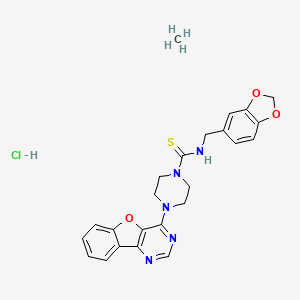
MP470 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MP470 hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the formation of a benzofuro[3,2-d]pyrimidine core, followed by functionalization with a piperazine moiety . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MP470 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
MP470 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study tyrosine kinase inhibition and DNA repair mechanisms.
Biology: Employed in cell-based assays to investigate its effects on cancer cell lines and DNA repair pathways.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mécanisme D'action
MP470 hydrochloride exerts its effects by inhibiting multiple tyrosine kinases, including mutant c-Kit, PDGFRα, Flt3, c-Met, and c-Ret . It also suppresses the DNA repair protein RAD51, leading to increased sensitivity of cancer cells to DNA-damaging agents . The inhibition of these molecular targets disrupts key signaling pathways involved in cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor with activity against c-Kit and PDGFRα.
Sunitinib: A multi-targeted tyrosine kinase inhibitor with activity against similar targets as MP470 hydrochloride.
Sorafenib: Inhibits multiple kinases, including RAF kinase, VEGFR, and PDGFR.
Uniqueness
This compound is unique due to its dual mechanism of action, targeting both tyrosine kinases and DNA repair pathways . This dual targeting enhances its anticancer efficacy and distinguishes it from other tyrosine kinase inhibitors .
Propriétés
Formule moléculaire |
C24H26ClN5O3S |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;methane;hydrochloride |
InChI |
InChI=1S/C23H21N5O3S.CH4.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H4;1H |
Clé InChI |
UKVXISOCDGQFOP-UHFFFAOYSA-N |
SMILES canonique |
C.C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
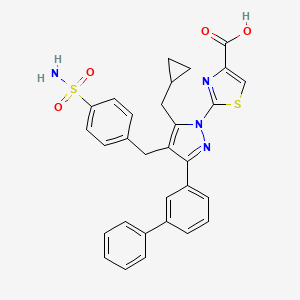
![N-(trans-4-Morpholinocyclohexyl)-5-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10800876.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)
![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)
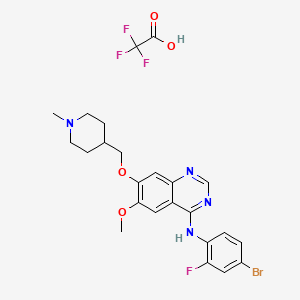
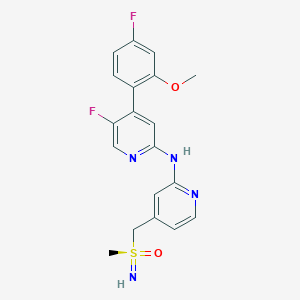
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)
